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This technical guide provides an in-depth exploration of the mechanisms of action for

Eudragit® polymers in controlling drug release. It details the chemical properties of different

Eudragit® grades, their corresponding release mechanisms, quantitative data, and the

experimental protocols used for their evaluation.

Introduction to Eudragit® Polymers
Eudragit® polymers are a versatile family of synthetic polymethacrylates widely used as

functional excipients in pharmaceutical formulations.[1] These copolymers, derived from acrylic

and methacrylic acid esters, are instrumental in developing advanced oral solid dosage forms.

[2] Their primary applications include taste masking, moisture protection, and, most

significantly, the controlled and targeted release of active pharmaceutical ingredients (APIs).[1]

[3]

The functionality of each Eudragit® polymer is determined by the specific functional groups

within its structure, which dictates its solubility and permeability characteristics in the varying

pH environments of the gastrointestinal (GI) tract.[2] This allows for the design of drug delivery

systems with immediate, delayed (enteric), or sustained release profiles.[4] Eudragit® polymers

can be broadly classified into three main categories based on their mechanism of action:

pH-Dependent Soluble Polymers (Anionic & Cationic): These polymers dissolve at specific

pH values, enabling targeted drug release in different segments of the GI tract, such as the
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stomach, duodenum, or colon.[3]

pH-Independent Permeable Polymers (Neutral): These polymers are insoluble throughout

the GI tract but allow for drug release via diffusion at a controlled rate.[5]

pH-Dependent Eudragit®: Mechanism of Targeted
Release
Anionic Copolymers (Enteric and Colonic Release)
Anionic Eudragit® polymers contain carboxylic acid functional groups that drive their pH-

dependent solubility.[3] These polymers are designed to protect acid-labile drugs from the

harsh environment of the stomach and to prevent gastric irritation from certain APIs.[6]

Mechanism of Action: In the highly acidic environment of the stomach (pH 1-3), the carboxylic

acid groups remain protonated (unionized), rendering the polymer insoluble and keeping the

dosage form intact. As the dosage form transitions to the higher pH of the small intestine (pH >

5.5), the carboxylic groups deionize, forming carboxylate salts (-COO⁻).[3][7] The resulting

electrostatic repulsion between the charged groups causes the polymer chains to hydrate,

swell, and ultimately dissolve, releasing the encapsulated drug.[8] The specific pH at which

dissolution occurs is determined by the ratio of free carboxyl groups to ester groups in the

polymer backbone.[9]
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Caption: Mechanism of pH-dependent dissolution for anionic Eudragit® polymers.

Cationic Copolymers (Gastric Release)
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Cationic Eudragit® polymers are characterized by the presence of dimethylaminoethyl

methacrylate groups, which confer solubility in acidic environments.[2][8]

Mechanism of Action: At a gastric pH of up to 5.0, the tertiary amine functional groups become

protonated, acquiring a positive charge.[2][8] This charge leads to the hydration and rapid

dissolution of the polymer, facilitating immediate or taste-masked drug release in the stomach.

[8] Once in the higher pH environment of the intestines, these groups are deprotonated, and

the polymer becomes insoluble.[3]
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Caption: Mechanism of pH-dependent dissolution for cationic Eudragit® E polymers.
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Quantitative Properties of pH-Dependent Eudragit®
Polymers
The precise control over drug release is achieved by selecting a polymer grade with a

dissolution profile matching the target region of the GI tract.

Table 1: Summary of pH-Dependent Eudragit® Copolymers
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Polymer
Grade

Chemical
Compositio
n

Functional
Group

Dissolution
pH

Target
Release
Site

Key
Application
s

Eudragit® E

PO/100

Poly(butyl
methacrylat
e-co-(2-
dimethylam
inoethyl)
methacrylat
e-co-methyl
methacrylat
e) 1:2:1

Dimethylam
inoethyl

< 5.0 Stomach

Taste/odor
masking,
immediate
release.[2]
[3][8]

Eudragit® L

100-55

Poly(methacr

ylic acid-co-

ethyl

acrylate) 1:1

Carboxylic

Acid
> 5.5

Duodenum

(Upper

Intestine)

Enteric

coating for

sensitive

APIs.[4][8]

[10]

Eudragit® L

100

Poly(methacr

ylic acid-co-

methyl

methacrylate)

1:1

Carboxylic

Acid
> 6.0

Jejunum to

Ileum

Enteric

coating,

targeting the

mid-intestine.

[3][8]

Eudragit® S

100

Poly(methacr

ylic acid-co-

methyl

methacrylate)

1:2

Carboxylic

Acid
> 7.0

Lower Ileum

and Colon

Colon-

targeted

delivery.[8]

[10][11]

| Eudragit® FS 30 D | Poly(methyl acrylate-co-methyl methacrylate-co-methacrylic acid) 7:3:1 |

Carboxylic Acid | > 7.0 | Colon | Colon-targeted delivery.[3][8] |

pH-Independent Eudragit®: Mechanism of
Sustained Release
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This class of polymers is insoluble in aqueous media across the physiological pH range. Drug

release is controlled by diffusion through a swollen polymer matrix or a water-insoluble film

coating.[3] These polymers are ideal for formulating sustained-release dosage forms that

provide prolonged therapeutic effect and improved patient compliance.[5]

Mechanism of Action: The release mechanism is governed by the permeability of the polymer.

[5] Eudragit® RL and RS grades contain quaternary ammonium groups which are present as

salts.[3] These ionic groups promote the influx of water, causing the polymer to swell and

creating a porous network through which the dissolved drug can diffuse.[3] The release rate

can be precisely modulated by adjusting the ratio of highly permeable (RL) to low permeability

(RS) polymers.[5] Eudragit® NE and NM grades are neutral polymers with esterified carboxylic

groups, resulting in low permeability and drug release controlled purely by diffusion through the

polymer film.[3][12]
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Caption: Mechanism of diffusion-controlled sustained release for pH-independent Eudragit®

polymers.

Quantitative Properties of pH-Independent
Eudragit® Polymers
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The permeability of these polymers is the key parameter for controlling the drug release rate

over time.

Table 2: Summary of pH-Independent Eudragit® Copolymers

Polymer
Grade

Chemical
Compositio
n

Functional
Group

Permeabilit
y

Release
Mechanism

Key
Application
s

Eudragit®

RL (PO/100)

Poly(ethyl
acrylate-co-
methyl
methacrylat
e-co-
trimethylam
monioethyl
methacrylat
e chloride)
1:2:0.2

Quaternary
Ammonium

High Diffusion

Time-
controlled,
sustained
release
coatings.[3]
[5]

Eudragit® RS

(PO/100)

Poly(ethyl

acrylate-co-

methyl

methacrylate-

co-

trimethylamm

onioethyl

methacrylate

chloride)

1:2:0.1

Quaternary

Ammonium
Low Diffusion

Sustained

release, often

combined

with RL.[3][5]

| Eudragit® NE/NM 30 D | Poly(ethyl acrylate-co-methyl methacrylate) 2:1 | Neutral Ester | Low

| Diffusion | Flexible, sustained-release coatings and matrices.[3][12] |

Experimental Protocols for Characterization
Evaluating the performance of Eudragit®-based formulations requires standardized in vitro

testing that simulates physiological conditions.
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Protocol: In Vitro Dissolution for Enteric-Coated
Formulations
This method assesses the acid resistance and subsequent drug release of pH-dependent

anionic polymer coatings.

Apparatus: USP Apparatus 2 (Paddle) at 50-100 RPM or USP Apparatus 1 (Basket) at 50-

100 RPM.

Acid Stage (Stomach Simulation):

Medium: 750-900 mL of 0.1 N Hydrochloric Acid (HCl), pH 1.2.

Duration: 2 hours.

Procedure: Place the dosage form in the acid medium. Withdraw samples at specified

intervals (e.g., 60 and 120 minutes).

Acceptance Criteria: Typically, less than 10% of the drug should be released during this

stage.

Buffer Stage (Intestinal Simulation):

Medium: Adjust the pH of the dissolution medium by adding a pre-calculated amount of a

phosphate buffer concentrate to achieve the target pH (e.g., pH 6.8 for Eudragit® L or pH

7.4 for Eudragit® S). The final volume is typically 1000 mL.[11]

Duration: 4-8 hours, or until complete drug release.

Procedure: Continue the dissolution test, withdrawing samples at frequent intervals (e.g.,

15, 30, 45, 60 minutes, and then hourly). Replace the withdrawn volume with fresh, pre-

warmed medium.

Analysis: Analyze the collected samples for drug content using a validated analytical method,

such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
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Protocol: Release Kinetics from Sustained-Release
Matrix Tablets
This method characterizes the rate and mechanism of drug release from pH-independent

polymer matrices.

Apparatus: USP Apparatus 2 (Paddle) at 50-100 RPM.

Dissolution Medium: 900 mL of a physiologically relevant buffer (e.g., pH 6.8 or 7.4

phosphate buffer) to ensure sink conditions.

Duration: 12 to 24 hours.[11]

Procedure: Place the matrix tablet in the dissolution medium. Withdraw samples at regular,

extended intervals (e.g., 1, 2, 4, 6, 8, 12, 18, 24 hours).

Analysis: Quantify the drug concentration in each sample via UV-Vis or HPLC.

Data Modeling: Plot the cumulative percentage of drug released versus time. Fit the release

data to mathematical models to elucidate the release mechanism:

Zero-Order Model: Indicates drug release is constant over time, independent of

concentration.

Higuchi Model: A plot of cumulative drug release vs. the square root of time. Linearity

suggests the release is governed by Fickian diffusion.[13]

Korsmeyer-Peppas Model: Used to analyze release from polymeric systems when the

mechanism is not well known or when more than one mechanism is involved.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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